molecular formula C28H28FN3O4 B2970428 2-(3-(((4-ethylphenyl)amino)methyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 894557-49-4

2-(3-(((4-ethylphenyl)amino)methyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No. B2970428
CAS RN: 894557-49-4
M. Wt: 489.547
InChI Key: BAXPRZZELGISHV-UHFFFAOYSA-N
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Description

2-(3-(((4-ethylphenyl)amino)methyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C28H28FN3O4 and its molecular weight is 489.547. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(((4-ethylphenyl)amino)methyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl)-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(((4-ethylphenyl)amino)methyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl)-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation of Quinazolinone-based Derivatives

Quinazolinone-based compounds have been synthesized and characterized for their potential as dual inhibitors targeting VEGFR-2 and EGFR tyrosine kinases. A specific study by Riadi et al. (2021) detailed the synthesis of an ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, demonstrating potent cytotoxic activity against human cancer cell lines including cervical, lung adenocarcinoma, and triple negative breast cancer cells. This compound showed inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).

Anticancer Potential of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate

Fang et al. (2016) explored the anticancer activities of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure. These compounds were tested against various human cancer cell lines, showing moderate to high antitumor activities. The study highlights the synthesis method and the pharmacological screening, indicating these compounds' potential as new anticancer agents (Fang et al., 2016).

Radiolabeled Quinoline Derivatives for PET Imaging

A study on 18F-labeled PET ligands based on quinoline derivatives, specifically 18F-FEAC and 18F-FEDAC, investigated their kinetics in the monkey brain and imaging capabilities in the infarcted rat brain. These compounds showed significant uptake in TSPO-rich organs and facilitated visualization of TSPO expression increase in the infarcted rat brain, suggesting their utility for imaging studies related to brain injuries (Yui et al., 2010).

Antibacterial Activities of Quinolone Derivatives

Kuramoto et al. (2003) reported on a novel 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, exhibiting extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This compound outperformed trovafloxacin against clinical isolates, providing insights into the structure-activity relationship and the potential for developing new antibacterial agents (Kuramoto et al., 2003).

properties

IUPAC Name

2-[3-[(4-ethylanilino)methyl]-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O4/c1-4-18-9-11-21(12-10-18)30-16-20-13-19-14-25(35-2)26(36-3)15-24(19)32(28(20)34)17-27(33)31-23-8-6-5-7-22(23)29/h5-15,30H,4,16-17H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXPRZZELGISHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(((4-ethylphenyl)amino)methyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl)-N-(2-fluorophenyl)acetamide

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